molecular formula C14H19N3O3 B2436182 ethyl (2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate CAS No. 2034373-35-6

ethyl (2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate

Cat. No.: B2436182
CAS No.: 2034373-35-6
M. Wt: 277.324
InChI Key: QNRYUNPLZZSHIT-UHFFFAOYSA-N
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Description

The compound is a carbamate derivative, which is an organic compound derived from carbamic acid. A carbamate group, carbamate ester, and carbamic acids are functional groups that are inter-related structurally and often are interconverted chemically . Carbamate esters are also known as urethanes.


Molecular Structure Analysis

The compound contains a carbamate group attached to a ethyl chain, which is further attached to a pyrazole ring. The pyrazole ring is substituted with a furan ring .


Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, carbamates typically have polar bonds due to the presence of the carbonyl group and the nitrogen .

Scientific Research Applications

Synthesis and Characterization
Ethyl (2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate and related compounds have been synthesized and characterized to explore their potential in various scientific applications. For instance, Singh et al. (2014) synthesized a pyrrole chalcone derivative, showcasing its spectroscopic (FT-IR, 1H NMR, UV-visible) analyses and quantum chemical calculations, indicating potential for the development of heterocyclic compounds like oxiranes, oxazoles, pyrazoles, pyridines, pyrimidines, and pyran (Singh, Rawat, & Sahu, 2014). Similarly, Ergun et al. (2014) reported on the synthesis of novel classes of compounds, including ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate, indicating the potential for creating fused ring systems through intramolecular cyclization (Ergun, Dengiz, Ozer, Şahin, & Balcı, 2014).

Heterocyclic Compound Synthesis
The interest in synthesizing heterocyclic compounds using this compound is evident in the work of Kumaraswamy et al. (2008), where the compound's derivatives have been evaluated for antimicrobial activity, demonstrating the compound's versatility in synthesizing bioactive molecules (Kumaraswamy, Chandrashekhar, Shivakumar, Prathima Mathias, Mahadevan, & Vaidya, 2008).

Transition Metal Complex Formation
Research also delves into the formation of transition metal complexes, as seen in the work by Seubert et al. (2011), where a pyrazole-derived amino alcohol shows coordination with transition metals, indicating applications in the creation of complex molecular structures with potential catalytic, magnetic, and electronic properties (Seubert, Sun, Lan, Powell, & Thiel, 2011).

Antimicrobial Activity
The antimicrobial potential of compounds synthesized from this compound is also a significant area of study. Hamed et al. (2020) synthesized Schiff bases of chitosan incorporating heteroaryl pyrazole derivatives, which were tested for antimicrobial activity against a range of bacteria and fungi, showing the compound's utility in developing new antimicrobial agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some carbamates are used as pesticides and work by inhibiting acetylcholinesterase in insects .

Future Directions

Future research could potentially focus on synthesizing this compound and studying its properties and applications. For example, it could be studied for potential use in pharmaceuticals or as a pesticide .

Properties

IUPAC Name

ethyl N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-4-19-14(18)15-7-8-17-11(3)13(10(2)16-17)12-6-5-9-20-12/h5-6,9H,4,7-8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRYUNPLZZSHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCN1C(=C(C(=N1)C)C2=CC=CO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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